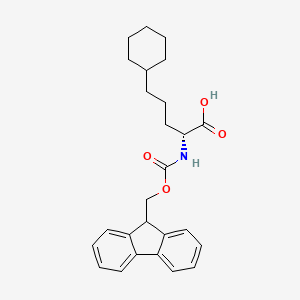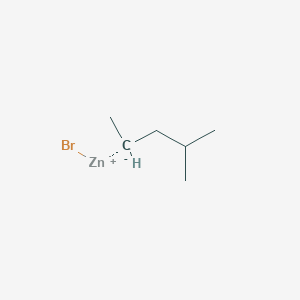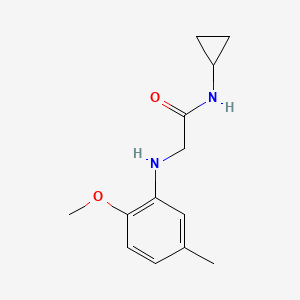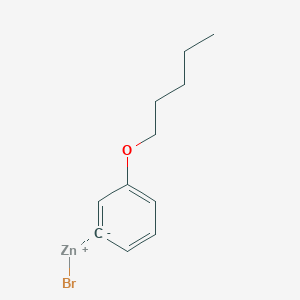
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of (S)-2-amino-2-(2,4-dichlorophenyl)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones.
Reduction: Formation of oxazolidines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include oxazolidinones, oxazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione
- (S)-4-(2,4-Dichlorobenzyl)thiazolidine-2,5-dione
Uniqueness
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the 2,4-dichlorobenzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7Cl2NO3 |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
(4S)-4-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15)/t8-/m0/s1 |
Clave InChI |
ZKNVVDQKLPLNMD-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C[C@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)





![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)


![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
